molecular formula C8H9N3O3 B7926517 (2-Oxo-2-pyrazin-2-yl-ethylamino)-acetic acid

(2-Oxo-2-pyrazin-2-yl-ethylamino)-acetic acid

Cat. No.: B7926517
M. Wt: 195.18 g/mol
InChI Key: GPVHUUZYELYCGR-UHFFFAOYSA-N
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Description

(2-Oxo-2-pyrazin-2-yl-ethylamino)-acetic acid is a pyrazine-based organic compound with the molecular formula C11H15N3O3 and a molecular weight of 237.26 g/mol. Its structure, featuring a pyrazine ring linked to a glycine moiety through an amide bond, makes it a valuable intermediate in pharmaceutical and bioorganic chemistry research . Pyrazine derivatives are a significant area of investigation due to their wide spectrum of biological activities. Researchers utilize these compounds as core scaffolds in developing novel therapeutic agents. The pyrazine ring is a common feature in many marketed drugs and bioactive molecules, with documented activities including anticancer, antibacterial, antimycobacterial, and antiviral effects . For instance, pyrazine-containing molecules have been studied as inhibitors of enzymes like acetylcholinesterase (for Alzheimer's disease research) and for their antimicrobial properties against various bacterial strains and Mycobacterium tuberculosis . The structural motif present in this compound serves as a key building block for synthesizing more complex molecules for such applications. Handling should only be performed by qualified researchers in a controlled laboratory setting. This product is labeled with the GHS07 signal word "Warning" and has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) such as gloves and eye/face protection should be worn, and the material should be used only in a well-ventilated area. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(2-oxo-2-pyrazin-2-ylethyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c12-7(4-10-5-8(13)14)6-3-9-1-2-11-6/h1-3,10H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVHUUZYELYCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Synthesis of 2-Pyrazinecarbonyl Chloride :
    Pyrazine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, yielding 2-pyrazinecarbonyl chloride.

    Pyrazine-2-carboxylic acid+SOCl2Pyrazine-2-carbonyl chloride+SO2+HCl\text{Pyrazine-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Pyrazine-2-carbonyl chloride} + \text{SO}_2 + \text{HCl}
  • Coupling with Glycine Ethyl Ester :
    The acyl chloride is reacted with glycine ethyl ester in the presence of a base such as triethylamine (TEA) to neutralize HCl. The reaction proceeds at room temperature for 6–12 hours:

    Pyrazine-2-carbonyl chloride+H2N-CH2-COOEtTEA, DCMPyrazine-C(=O)-NH-CH2-COOEt\text{Pyrazine-2-carbonyl chloride} + \text{H}_2\text{N-CH}_2\text{-COOEt} \xrightarrow{\text{TEA, DCM}} \text{Pyrazine-C(=O)-NH-CH}_2\text{-COOEt}

    Yields typically range from 65% to 78%, depending on the purity of the acyl chloride.

  • Ester Hydrolysis :
    The ethyl ester is hydrolyzed using aqueous NaOH (2M) in tetrahydrofuran (THF) at 60°C for 4 hours, followed by acidification with HCl to precipitate the final product:

    Pyrazine-C(=O)-NH-CH2-COOEtNaOH, THFPyrazine-C(=O)-NH-CH2-COOH\text{Pyrazine-C(=O)-NH-CH}_2\text{-COOEt} \xrightarrow{\text{NaOH, THF}} \text{Pyrazine-C(=O)-NH-CH}_2\text{-COOH}

Optimization Challenges

  • Side Reactions : Competing hydrolysis of the acyl chloride before amidation can reduce yields. Strict anhydrous conditions and slow addition of the acyl chloride mitigate this.

  • Protection Requirements : Unprotected glycine leads to bis-amide formation. Ethyl ester protection ensures selective mono-amidation.

Reductive Amination of Pyrazine-2-carbaldehyde with Aminoacetic Acid

Reductive amination offers an alternative route by condensing pyrazine-2-carbaldehyde with aminoacetic acid in the presence of a reducing agent.

Procedure

  • Schiff Base Formation :
    Pyrazine-2-carbaldehyde and aminoacetic acid are refluxed in methanol for 3 hours to form the imine intermediate:

    Pyrazine-2-CHO+H2N-CH2-COOHPyrazine-2-CH=N-CH2-COOH\text{Pyrazine-2-CHO} + \text{H}_2\text{N-CH}_2\text{-COOH} \rightarrow \text{Pyrazine-2-CH=N-CH}_2\text{-COOH}
  • Reduction with Sodium Cyanoborohydride (NaBH₃CN) :
    The imine is reduced using NaBH₃CN in methanol at pH 5–6 (adjusted with acetic acid) for 12 hours:

    Pyrazine-2-CH=N-CH2-COOHNaBH3CNPyrazine-2-CH2-NH-CH2-COOH\text{Pyrazine-2-CH=N-CH}_2\text{-COOH} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Pyrazine-2-CH}_2\text{-NH-CH}_2\text{-COOH}

    Yields average 55–60%, with unreacted aldehyde recovered via column chromatography.

  • Oxidation to Ketone :
    The secondary amine is oxidized to the ketone using Jones reagent (CrO₃ in H₂SO₄) at 0°C:

    Pyrazine-2-CH2-NH-CH2-COOHJones reagentPyrazine-2-C(=O)-NH-CH2-COOH\text{Pyrazine-2-CH}_2\text{-NH-CH}_2\text{-COOH} \xrightarrow{\text{Jones reagent}} \text{Pyrazine-2-C(=O)-NH-CH}_2\text{-COOH}

Limitations

  • Over-Oxidation Risk : The ketone product may further oxidize to a carboxylic acid. Controlled stoichiometry and low temperatures are critical.

  • Low Functional Group Tolerance : The method is unsuitable for acid-sensitive pyrazine derivatives.

Alkylation of Aminoacetic Acid with 2-Chloro-1-pyrazin-2-yl-ethanone

This method utilizes alkylation of aminoacetic acid with a pre-formed pyrazine-containing chloro-ketone.

Synthesis Steps

  • Preparation of 2-Chloro-1-pyrazin-2-yl-ethanone :
    Pyrazine-2-acetic acid is treated with PCl₅ in DCM to form the acid chloride, followed by Friedel-Crafts acylation with chloroethane:

    Pyrazine-2-CH2-COOHPCl5Pyrazine-2-CH2-COClAlCl3,ClCH2CH3Pyrazine-2-C(=O)-CH2Cl\text{Pyrazine-2-CH}_2\text{-COOH} \xrightarrow{\text{PCl}_5} \text{Pyrazine-2-CH}_2\text{-COCl} \xrightarrow{\text{AlCl}_3, \text{ClCH}_2\text{CH}_3} \text{Pyrazine-2-C(=O)-CH}_2\text{Cl}
  • Alkylation Reaction :
    The chloro-ketone is reacted with aminoacetic acid in dimethylformamide (DMF) using K₂CO₃ as a base at 80°C for 8 hours:

    Pyrazine-2-C(=O)-CH2Cl+H2N-CH2-COOHPyrazine-2-C(=O)-CH2-NH-CH2-COOH\text{Pyrazine-2-C(=O)-CH}_2\text{Cl} + \text{H}_2\text{N-CH}_2\text{-COOH} \rightarrow \text{Pyrazine-2-C(=O)-CH}_2\text{-NH-CH}_2\text{-COOH}

    Yields reach 70–75% after purification via recrystallization from ethanol.

Solid-Phase Synthesis for High-Throughput Production

Modern approaches employ resin-bound glycine to streamline purification.

Protocol

  • Resin Functionalization :
    Wang resin is loaded with Fmoc-glycine using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMF.

  • Deprotection and Coupling :
    The Fmoc group is removed with piperidine, and 2-pyrazinecarbonyl chloride is coupled using Hünig’s base.

  • Cleavage and Isolation :
    The product is cleaved from the resin using trifluoroacetic acid (TFA) and precipitated in cold ether. Purity exceeds 90% by HPLC.

Comparative Analysis of Methods

MethodYield (%)Reaction Time (h)Key AdvantagesLimitations
Amidation65–7810–16High selectivity, minimal byproductsRequires anhydrous conditions
Reductive Amination55–6015–20No need for pre-formed acyl chloridesLow yields, oxidation risks
Alkylation70–758–10Scalable, one-pot reactionHarsh reagents (PCl₅)
Solid-Phase85–9024–48High purity, automation-compatibleCostly resins and reagents

Chemical Reactions Analysis

Synthetic Routes and Key Precursors

The compound can be synthesized via Ugi four-component reactions (U-4CR) followed by catalyst-free intramolecular cyclization, as demonstrated for structurally related pyrazine derivatives . For example:

  • Step 1 : Ugi condensation of pyrazine-2-carboxylic acid, amines, aldehydes, and isocyanides yields intermediates like 5a-b .

  • Step 2 : Microwave-assisted cyclization of intermediates in DMF at 110°C facilitates intramolecular N2-arylation to form fused pyrazine scaffolds .

Table 1 : Representative Reaction Conditions for Pyrazine Derivatives

Reaction StepReactantsConditionsYield (%)Source
Ugi CondensationPyrazine-2-carboxylic acid, 2-propynylamine, aldehyde, isocyanideRT, 12 hr65–85
CyclizationUgi intermediate (e.g., 11 )DMF, 110°C (MW), 20 min70–78

Acetic Acid Moiety

  • Esterification : Reacts with alcohols (e.g., ethanol) under acidic conditions to form ethyl esters, as seen in the synthesis of ethyl 4-oxo-4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)amino)butanoate.

  • Amidation : Forms stable amides with amines, such as morpholine derivatives, under coupling agents like EDCI/HOBt.

Ketone Group

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol .

  • Condensation : Reacts with hydrazines to form hydrazones, as observed in the synthesis of pyrazolo-pyrazine hybrids .

Cyclization and Heterocycle Formation

The compound undergoes microwave-assisted cyclization to form fused heterocycles:

  • Example : Reaction with 1,2-diamines yields pyrazino[1,2-a]indoles via α-ketoenol intermediates .

  • Mechanism : Base-mediated deprotonation of the acetic acid group initiates nucleophilic attack on the pyrazine ring, followed by dehydration .

Table 2 : Cyclization Products and Biological Activity

Product StructureReaction PartnerIC₅₀ (μM)ApplicationSource
Pyrazino-pyrazole2-Propynylamine0.93 (PC-3)Anticancer
Pyrazino-indazoleHydrazine hydrate17.11 (ALR2)Enzyme inhibition

Stability and Degradation Pathways

  • Hydrolysis : The acetic acid moiety undergoes slow hydrolysis in aqueous basic conditions (e.g., pH > 10).

  • Thermal Degradation : Decomposes above 200°C, releasing CO₂ and forming pyrazine-derived byproducts.

Structural Modifications for Enhanced Bioactivity

  • Substitution at Pyrazine C3 : Electron-withdrawing groups (e.g., -Cl, -CF₃) improve metabolic stability .

  • Side Chain Elongation : Incorporation of styryl or phenethyl groups enhances membrane permeability .

Comparative Reactivity with Analogues

Feature(2-Oxo-2-pyrazin-2-yl-ethylamino)-acetic acidPyridin-2-yl Analogue
Cyclization Efficiency70–78% 50–60%
ALR2 InhibitionIC₅₀ = 0.789 μM IC₅₀ = 1.2 μM
Thermal StabilityDecomposes at 200°CStable to 220°C

Scientific Research Applications

Aldose Reductase Inhibition

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, which converts glucose into sorbitol, leading to complications in diabetes. Compounds that inhibit ALR2 are of significant interest for their potential to mitigate diabetic complications. (2-Oxo-2-pyrazin-2-yl-ethylamino)-acetic acid has been studied for its inhibitory effects on ALR2, demonstrating promising results.

Case Study:
In a study evaluating various derivatives of carboxylic acids as ALR2 inhibitors, this compound was noted for its selectivity and potency. The compound exhibited an IC50 value indicating effective inhibition of ALR2, contributing to reduced oxidative stress associated with diabetes-related complications .

Antioxidant Properties

Oxidative stress is implicated in numerous chronic diseases, including diabetes. The antioxidant properties of this compound make it a candidate for further research in combating oxidative damage.

Case Study:
Research has shown that compounds with structural similarities to this compound displayed significant radical scavenging activity. For instance, derivatives were tested against DPPH radicals, where certain compounds exhibited superior antioxidant capabilities compared to standard antioxidants like Trolox .

Diabetes Management

Given its dual action as an ALR2 inhibitor and antioxidant, this compound holds promise for developing new treatments aimed at managing diabetes and its complications.

Neurological Disorders

The compound's ability to modulate oxidative stress may extend its applications to neuroprotective therapies, potentially benefiting conditions like Alzheimer's disease, where oxidative damage plays a critical role.

Mechanism of Action

The mechanism by which (2-Oxo-2-pyrazin-2-yl-ethylamino)-acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in cellular processes and biological functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs vary in heterocyclic cores, substituents, and functional groups, leading to distinct physicochemical and biological properties. Key examples include:

2-[(Pyrazin-2-yl)amino]acetic Acid (CAS: 27955-54-0)
  • Structure: Lacks the 2-oxo group on the ethylamino bridge.
  • Impact : The absence of the ketone reduces electron withdrawal, lowering acidity compared to the target compound. This derivative may exhibit weaker hydrogen-bonding interactions in biological systems .
[Cyclopropyl-(2-oxo-2-pyrazin-2-yl-ethyl)-amino]-acetic Acid (CAS: 1353960-53-8)
  • Structure: Features a cyclopropyl group on the ethylamino bridge.
  • Molecular weight remains identical (235.24 g/mol), but lipophilicity increases, affecting membrane permeability .
2-({2-Oxo-2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethyl}(phenyl)amino)acetic Acid
  • Structure : Replaces pyrazine with pyrimidine and adds a piperazinyl-phenyl group.
  • Impact: The pyrimidine ring (one fewer nitrogen than pyrazine) reduces electron withdrawal, while the piperazine enhances solubility in polar solvents.
[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic Acid
  • Structure : Substitutes the oxygen in the ketone with sulfur (thio group) and includes a piperidine ring.
  • Impact : The thio group lowers polarity, reducing aqueous solubility. Piperidine’s aliphatic nature may enhance metabolic stability compared to aromatic heterocycles .

Physicochemical Properties

A comparative analysis of molecular weight, solubility, and acidity is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted) Acidity (pKa)
(2-Oxo-2-pyrazin-2-yl-ethylamino)-acetic acid C9H10N3O3 208.20 Pyrazine, Ketone, Acetic Acid Moderate (polar) ~2.5–3.5
2-[(Pyrazin-2-yl)amino]acetic acid C6H7N3O2 153.14 Pyrazine, Amino, Acetic Acid High (polar) ~4.0–4.5
[Cyclopropyl-(2-oxo-2-pyrazin-2-yl-ethyl)-amino]-acetic acid C11H13N3O3 235.24 Pyrazine, Cyclopropyl, Ketone Low (lipophilic) ~2.5–3.5
2-Oxo-2-(pyridin-2-yl)acetic acid C7H5NO3 151.12 Pyridine, Ketone, Acetic Acid High (polar) ~1.5–2.5

Notes:

  • The target compound’s pyrazine core enhances acidity (lower pKa) compared to pyridine analogs due to stronger electron withdrawal .
  • Cyclopropyl substitution reduces solubility, as seen in .
Cytotoxicity and Drug Design
  • Target Compound: Limited direct data, but pyrazine derivatives are known for antitumor and antimicrobial activity. The ketone and acetic acid groups may enable metal chelation, useful in metalloenzyme inhibition .
  • Analogues :
    • 2-[5-Oxo-1-(pyridin-2-yl)-1H-pyrazol-3-yl]acetic Acid : Exhibits anti-inflammatory activity due to pyrazole’s heterocyclic pharmacophore .
    • Chloroacetic Acid Derivatives : Enhanced acidity (pKa ~2.8) improves reactivity in prodrug formulations .

Biological Activity

(2-Oxo-2-pyrazin-2-yl-ethylamino)-acetic acid, a compound with a pyrazine ring structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C7H8N2O3\text{C}_7\text{H}_8\text{N}_2\text{O}_3

This structure includes a pyrazine ring, which is known to contribute to various biological activities due to its ability to interact with biological targets.

Antiviral and Anticancer Properties

Recent studies have indicated that this compound exhibits antiviral and anticancer properties. It has been shown to inhibit the replication of certain viruses and suppress tumor growth in various cancer cell lines. The mechanism involves the compound's ability to bind to specific viral proteins and cellular receptors, thereby interfering with their function .

Anti-inflammatory and Antimicrobial Effects

The compound has also been investigated for its anti-inflammatory and antimicrobial properties. In vitro assays demonstrated that it can reduce pro-inflammatory cytokines and exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi .

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It modulates receptor activity, which is crucial for its antiviral effects.

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

  • Anticancer Activity : A study reported that this compound significantly inhibited cell proliferation in breast cancer cell lines with an IC50 value of 15 µM .
  • Antiviral Efficacy : Another investigation found that the compound reduced viral load in infected cells by 70% at a concentration of 10 µM .
  • Anti-inflammatory Effects : In a model of acute inflammation, treatment with the compound resulted in a 50% reduction in edema compared to control groups .

Data Tables

Biological ActivityIC50 Value (µM)Reference
Anticancer15
Antiviral10
Anti-inflammatory-

Q & A

Basic Research Questions

Q. How can the crystal structure of (2-Oxo-2-pyrazin-2-yl-ethylamino)-acetic acid be resolved using X-ray crystallography?

  • Methodology : Utilize the SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement) to analyze diffraction data. Ensure high-resolution datasets are collected (≤1.0 Å) to resolve potential disorder in the pyrazine or oxo-ethylamino moieties. For twinned crystals, employ twin law refinement in SHELXL . Validate hydrogen bonding networks using tools like Mercury or OLEX2.

Q. What synthetic strategies are effective for introducing the pyrazine moiety into acetic acid derivatives?

  • Methodology : Adapt protocols from analogous compounds, such as coupling pyrazine-2-carboxylic acid derivatives with ethylamino-acetic acid precursors via amide bond formation. Use mixed anhydride or carbodiimide-based coupling agents (e.g., DCC/EDC) in anhydrous conditions. Purify intermediates via recrystallization (e.g., acetic acid/water mixtures) to avoid byproducts .

Q. How can NMR spectroscopy distinguish between keto-enol tautomers in this compound?

  • Methodology : Perform 1H and 13C NMR in deuterated DMSO or CDCl3. Look for characteristic signals:

  • Keto form : A singlet for the carbonyl proton (δ ~12-14 ppm) and downfield-shifted pyrazine protons (δ ~8.5-9.5 ppm).
  • Enol form : Disappearance of the carbonyl proton and new signals for enolic OH (δ ~10-11 ppm). Variable-temperature NMR can assess tautomeric equilibrium .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the oxo-ethylamino group in nucleophilic reactions?

  • Methodology : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate electrostatic potential surfaces and Fukui indices. Identify nucleophilic hotspots (e.g., the oxo group’s α-carbon) and compare with experimental alkylation or acylation outcomes. Validate with kinetic studies (e.g., monitoring reaction rates via HPLC) .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

  • Methodology : Systematically test solubility in DMSO, water, and ethanol using gravimetric analysis (saturation shake-flask method). Account for polymorphic forms by characterizing solids via PXRD. If discrepancies persist, assess solvent purity (e.g., residual water in DMSO) or kinetic vs. thermodynamic solubility .

Q. How can metabolic stability be evaluated for potential pharmacological applications?

  • Methodology : Conduct in vitro assays with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify metabolites (e.g., oxidation of the pyrazine ring or hydrolysis of the amide bond) using high-resolution mass spectrometry. Compare half-life (t1/2) with control compounds like pyrazinamide derivatives .

Data Analysis & Experimental Design

Q. How to optimize reaction conditions for minimizing byproducts during synthesis?

  • Methodology : Employ a Design of Experiments (DoE) approach. Vary parameters (temperature, catalyst loading, solvent polarity) and analyze outcomes via HPLC. Use Pareto charts to identify critical factors. For example, reducing reaction temperature from 80°C to 50°C may suppress side reactions (e.g., over-acylation) .

Q. What analytical techniques validate the absence of genotoxic impurities in batch samples?

  • Methodology : Combine LC-MS/MS (for structural identification) and Ames testing (bacterial reverse mutation assay). Detect impurities at ppm levels using a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD). Cross-reference with ICH M7 guidelines for thresholds .

Q. How to investigate the compound’s interaction with serum proteins for pharmacokinetic profiling?

  • Methodology : Perform equilibrium dialysis or ultrafiltration to measure protein binding (e.g., with human serum albumin). Analyze free vs. bound fractions via UV-Vis spectroscopy or LC-MS. Calculate binding constants (Kd) using Scatchard plots .

Tables for Key Data

Property Method Reported Values References
Melting PointDifferential Scanning Calorimetry (DSC)215–220°C (decomposes)
LogP (Octanol-Water)Shake-flask HPLC0.85 ± 0.15
Aqueous Solubility (25°C)Saturation shake-flask12.3 mg/mL (pH 7.4)
pKa (Ionizable Groups)Potentiometric titration3.2 (carboxylic acid), 8.9 (amine)

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